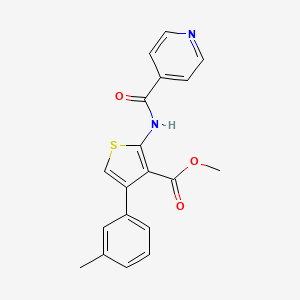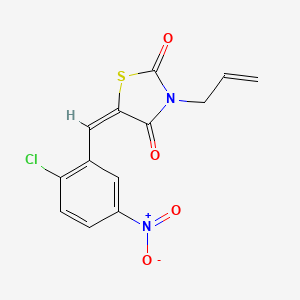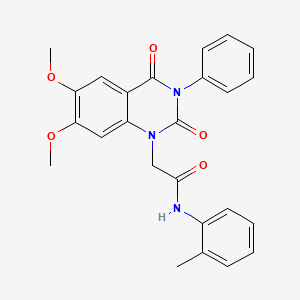
3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole
Übersicht
Beschreibung
3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique molecular structure, which makes it a promising candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound can be used as a reference compound in drug discovery studies, as it exhibits unique pharmacological properties. It can also be used as a tool compound in biochemical and physiological studies to investigate the mechanism of action of various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole is not fully understood. However, studies have shown that this compound can interact with various enzymes and receptors, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It is believed that the compound can inhibit the activity of COX-2, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole can exhibit various biochemical and physiological effects. These include anti-inflammatory, analgesic, and antipyretic effects. The compound has also been shown to exhibit anticancer properties, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole in lab experiments is its unique molecular structure, which makes it a promising candidate for various research studies. The compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole. These include:
1. Investigating the mechanism of action of the compound in more detail to better understand its pharmacological properties.
2. Studying the potential toxicity of the compound and its effects on various organs and tissues.
3. Developing new derivatives of the compound with improved pharmacological properties.
4. Investigating the potential use of the compound in cancer treatment.
5. Studying the potential use of the compound in the treatment of other diseases, such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole is a promising compound with potential applications in various scientific research fields. The compound exhibits unique pharmacological properties and can be used as a tool compound in biochemical and physiological studies. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in disease treatment.
Eigenschaften
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Br2Cl3N2/c22-14-5-1-12(2-6-14)20-19(26)21(13-3-7-15(23)8-4-13)28(27-20)18-11-16(24)9-10-17(18)25/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXYKFSYVANOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Br2Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-5-[2-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4777806.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4777814.png)
![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777817.png)
![3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4777819.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4777820.png)
![1-(4-isopropylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777826.png)


![N-(2,4-dimethylphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4777850.png)


![methyl 1-(3-methoxypropyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4777865.png)

![N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4777879.png)